Unveiling OR-1896: A Comprehensive Technical Guide
Unveiling OR-1896: A Comprehensive Technical Guide
Full Chemical Name: (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide
Executive Summary
OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, Levosimendan. This molecule exhibits a distinct pharmacological profile, contributing significantly to the prolonged therapeutic effects observed after Levosimendan administration. This technical guide provides an in-depth analysis of OR-1896, focusing on its mechanisms of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways. The primary mechanisms of OR-1896 include potent vasodilation through the activation of ATP-sensitive potassium (K-ATP) and large-conductance calcium-activated potassium (BKCa) channels, as well as positive inotropic effects in cardiac muscle via the inhibition of phosphodiesterase III (PDE3). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of OR-1896.
Mechanism of Action
OR-1896 exerts its physiological effects through two primary, well-documented mechanisms:
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Vasodilation: OR-1896 is a potent vasodilator, acting on both coronary and peripheral arteries. This effect is primarily mediated by the opening of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
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Positive Inotropy: In cardiac tissue, OR-1896 enhances myocardial contractility (a positive inotropic effect) by inhibiting phosphodiesterase III (PDE3). PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, OR-1896 increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This leads to increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, ultimately resulting in stronger myocardial contractions.
Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies on OR-1896.
Table 1: Pharmacokinetic Parameters of OR-1896 in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 70.0 ± 44.9 hours | [1] |
| Total Clearance | 2.0 ± 0.4 L/h | [1] |
| Volume of Distribution (Vd) | 175.6 ± 74.5 L | [1] |
| Renal Clearance | 0.9 ± 0.4 L/h | [1] |
| Mean Recovery in Urine | 86.8 ± 1.9% | [1] |
| Mean Recovery in Feces | 7.4 ± 1.5% | [1] |
Table 2: In Vitro Vasodilatory Effects of OR-1896 on Rat Arterioles
| Vessel Type | Maximal Dilation (%) | pD2 | Reference |
| Coronary Arterioles | 66 ± 6 | 7.16 ± 0.42 | [2][3] |
| Gracilis Muscle Arterioles | 73 ± 4 | 6.71 ± 0.42 | [2][3] |
Table 3: In Vivo Vasodilatory Effects of OR-1896 on Rat Cremaster Muscle Arterioles
| Parameter | Levosimendan | OR-1896 | Reference |
| Maximal Dilation | 23 ± 2 to 33 ± 2 µm | 22 ± 1 to 32 ± 1 µm | [4] |
Table 4: Inotropic Effects of OR-1896 on Isolated Human Atrial Preparations
| Concentration | Increase in Force of Contraction (%) | Reference |
| 1 µM | 72 ± 14.7 | [5] |
Table 5: Inhibitory Effects of OR-1896 on Phosphodiesterase (PDE) Activity in Rat Ventricular Myocardium
| Condition | Positive Inotropic Response (% above basal) | Reference |
| OR-1896 (1 µM) | 33 ± 10 | [6] |
| OR-1896 + Rolipram (PDE4 inhibitor) | 89 ± 14 | [6] |
| OR-1896 + Cilostamide (PDE3 inhibitor) | 0.5 ± 5.3 | [6] |
Experimental Protocols
Measurement of Vasodilation in Isolated Rat Arterioles
This protocol is adapted from studies investigating the vasodilatory effects of OR-1896 on isolated resistance arteries.
Objective: To determine the concentration-dependent effect of OR-1896 on the diameter of isolated rat coronary and gracilis muscle arterioles.
Materials:
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Male Wistar rats
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Physiological salt solution (PSS)
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OR-1896 stock solution
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Pressure myography system
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Video microscopy setup
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Data acquisition software
Procedure:
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Vessel Isolation: Euthanize a male Wistar rat via an approved method. Isolate coronary and gracilis muscle arterioles and place them in cold PSS.
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Cannulation and Mounting: Cannulate the isolated arterioles onto glass micropipettes in a pressure myograph chamber filled with PSS. Pressurize the vessels to a constant intramural pressure (e.g., 80 mmHg).
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Equilibration: Allow the vessels to equilibrate for approximately 60 minutes at 37°C, during which a spontaneous myogenic tone should develop.
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Drug Application: Prepare cumulative concentrations of OR-1896 in PSS. Add the concentrations sequentially to the bath, allowing the vessel diameter to stabilize at each concentration.
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Data Acquisition: Continuously record the internal diameter of the arteriole using a video microscopy system and data acquisition software.
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Data Analysis: Express the changes in vessel diameter as a percentage of the maximal dilation, which is determined by exposing the vessel to a calcium-free PSS at the end of the experiment. Calculate the pD2 (-log EC50) values to determine the potency of OR-1896.
Measurement of Inotropic Effects in Isolated Human Atrial Preparations
This protocol is based on studies assessing the contractile effects of OR-1896 on human cardiac tissue.
Objective: To measure the effect of OR-1896 on the force of contraction in isolated human right atrial preparations.
Materials:
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Human right atrial tissue obtained during cardiac surgery
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Organ bath system with force transducers
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Krebs-Henseleit solution
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OR-1896 stock solution
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Field stimulator
Procedure:
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Tissue Preparation: Obtain human right atrial trabeculae and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
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Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension.
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Stimulation: Electrically stimulate the preparations at a constant frequency (e.g., 1 Hz).
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Drug Application: Add cumulative concentrations of OR-1896 to the organ bath.
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Data Recording: Record the isometric force of contraction using a force transducer connected to a data acquisition system.
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Data Analysis: Measure the change in the force of contraction from baseline at each concentration of OR-1896.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for determining the inhibitory effect of OR-1896 on PDE3 activity.
Objective: To quantify the inhibition of PDE3 activity by OR-1896 in a cardiac tissue homogenate.
Materials:
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Rat ventricular tissue
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Homogenization buffer
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[3H]-cAMP (radiolabeled substrate)
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OR-1896 stock solution
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PDE3 inhibitors (e.g., cilostamide) as positive controls
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Snake venom nucleotidase
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Anion-exchange resin
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Scintillation counter
Procedure:
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Tissue Homogenization: Homogenize rat ventricular tissue in a suitable buffer to prepare a crude enzyme extract.
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Reaction Setup: In a reaction tube, combine the tissue homogenate, [3H]-cAMP, and different concentrations of OR-1896 or a known PDE3 inhibitor.
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Incubation: Incubate the reaction mixture at 30°C for a defined period.
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Reaction Termination: Stop the reaction by boiling the mixture.
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Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine.
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Separation: Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.
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Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a scintillation counter.
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Data Analysis: Calculate the percentage of PDE3 inhibition at each concentration of OR-1896 by comparing the radioactivity in the presence of the compound to the control (no inhibitor).
Signaling Pathway and Experimental Workflow Diagrams
Vasodilation Signaling Pathway
Caption: Vasodilation signaling pathway of OR-1896 in vascular smooth muscle cells.
Positive Inotropy Signaling Pathway
Caption: Positive inotropy signaling pathway of OR-1896 in cardiomyocytes.
Experimental Workflow for Vasodilation Assay
Caption: Experimental workflow for the isolated arteriole vasodilation assay.
References
- 1. Pharmacokinetics and excretion balance of OR-1896, a pharmacologically active metabolite of levosimendan, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The levosimendan metabolite OR-1896 elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levosimendan and its metabolite OR-1896 elicit KATP channel-dependent dilation in resistance arteries in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OR-1896 increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium [pubmed.ncbi.nlm.nih.gov]
